molecular formula C12H6NNaO4 B041640 3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt CAS No. 62758-13-8

3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt

Cat. No. B041640
CAS RN: 62758-13-8
M. Wt: 251.17 g/mol
InChI Key: IVGPGQSSDLDOLH-UHFFFAOYSA-M
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Description

3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt is a chemical compound with varied properties and synthesis methods. It belongs to the phenoxazinium family, which includes various derivatives and is known for its interesting chemical and physical characteristics.

Synthesis Analysis

The synthesis of phenoxazinium salts, including those similar to 3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt, involves methods that yield different anions. For instance, zinc chloride-free 3,7-bis(dialkylamino)phenoxazinium salts have been synthesized with yields up to 84% (Ge, Arai, & Ihara, 2008).

Molecular Structure Analysis

The molecular structure of phenoxazinium salts is determined using spectroscopy and elemental analyses. These salts exhibit various molecular frameworks depending on the synthesis method and the specific substituents used.

Chemical Reactions and Properties

Phenoxazinium salts participate in various chemical reactions and display a range of properties. For instance, 3,7-bis(dialkylamino)phenoxazinium salts show potent antiprotozoal activities (Ge, Arai, Kaiser, Wittlin, Brun, & Ihara, 2008).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and thermal stability, have been a subject of study. For example, the crystal structure and infrared spectrum of similar compounds have been examined, revealing insights into their physical characteristics (Kula, Mazur, & Rzączyńska, 2007).

Scientific Research Applications

  • Soil Interaction and Herbicidal Activity : 2-amino-3H-phenoxazin-3-one, a derivative, inhibits the elongation of barnyard grass radicles in nonsterile soil, indicating its potential as a natural herbicide or a study model for soil-plant interactions (Kumar, Gagliardo, & Chilton, 1993).

  • Chemistry of Heterocyclic Compounds : The reaction of 3-phenothiazinone with sodium salts of glycols leads to the formation of hydroxyalkoxy-3-phenothiazinones, showing its reactivity and potential for creating complex chemical structures (Afanas'eva, Vysokov, Ufimtseva, & Chupakhin, 1983).

  • Antibacterial Properties : Substituted derivatives of 3H-phenoxazin-3-one exhibit antibacterial activity against bacterial strains and Streptomycin, suggesting their potential in antimicrobial research (Sudhakar, Reddy, Rajyalakshmi, & Raju, 2016).

  • Oxidation Products and Coloration : Triphenodioxazine-1,8-dicarboxylic acid, produced by the oxidation of 3-hydroxyanthranilic acid, is a bright pink compound, highlighting the utility of these compounds in coloration and dye studies (Hick, Manthey, & Truscott, 1991).

  • Flame-Retardant Properties : The phosphorus-containing ionic monomer DHPPO-Na endows flame-retardant performance and restricts melt-dripping behavior in PET ionomers, demonstrating the application in enhancing material safety (Zhang et al., 2014).

  • Paramagnetic Complex Formation : The reaction of certain phenoxazine derivatives with platinum metal compounds forms stable paramagnetic complexes, indicating potential applications in magnetic and electronic materials (Karsanov et al., 1987).

  • Coordination and Organometallic Chemistry : Stable phenoxazin-10-yl radicals can be used to prepare coordination and organometallic compounds with various metals, showing their versatility in inorganic chemistry (Karsanov et al., 1989).

  • Photophysical and Photochemical Properties : Studies have shown that resazurin and resorufin dyes undergo photodeoxygenation of the N-oxide group in the presence of amines, which is significant in understanding their behavior in different chemical environments (Bueno et al., 2002).

  • Biological Activity Assessment : The reduction of resazurin is used in assays to evaluate sperm metabolic activity and fertility potential, indicating its application in biological and medical research (Wang et al., 1998).

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

sodium;10-oxido-7-oxophenoxazin-10-ium-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO4.Na/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16;/h1-6,14H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGPGQSSDLDOLH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=[N+]2[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark green odorless powder; [Alfa Aesar MSDS]
Record name Resazurin sodium salt
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Product Name

3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt

CAS RN

62758-13-8
Record name 3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide, sodium salt (1:1)
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Record name 7-sodiooxy-3H-phenoxazin-3-one 10-oxide
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Record name SODIUM RESAZURIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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